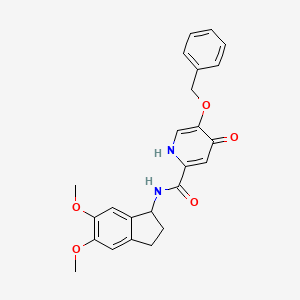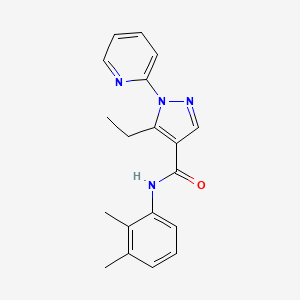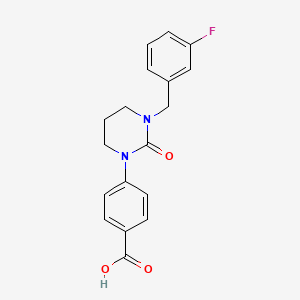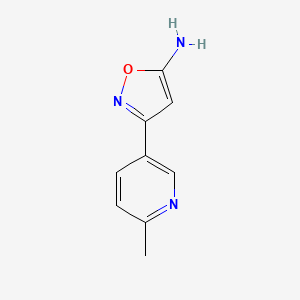![molecular formula C28H18N2 B13361648 9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole is a complex organic compound that belongs to the class of indolocarbazoles These compounds are known for their unique structural features and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted indole and carbazole derivative, the reaction proceeds through a series of steps including condensation, cyclization, and aromatization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or alkylated products .
Aplicaciones Científicas De Investigación
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting key signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark .
Comparación Con Compuestos Similares
Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[2,3-b]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole
Uniqueness
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole stands out due to its specific structural configuration, which imparts unique chemical properties and biological activities. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C28H18N2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.03,8.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-13-7-6-12-21(26)22-16-23-25(17-27(22)30)29-24-15-14-18-8-4-5-11-20(18)28(23)24/h1-17,29H |
Clave InChI |
HAOHYYOVBXSQCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=C5C7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361583.png)
![5-Methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B13361585.png)



![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)

![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)


